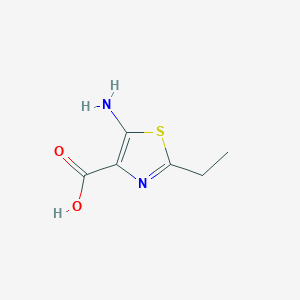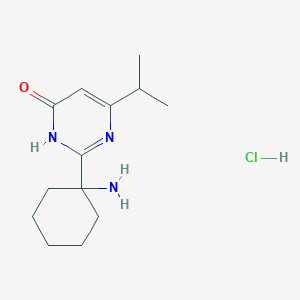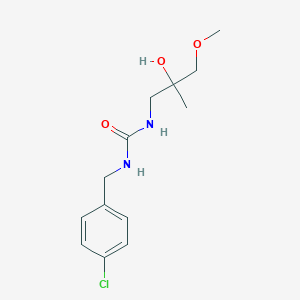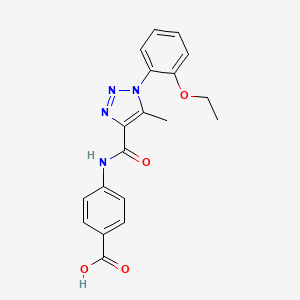![molecular formula C18H18ClN3O3 B2438166 6-(4-Chlorophenyl)-2-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380167-89-3](/img/structure/B2438166.png)
6-(4-Chlorophenyl)-2-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-2-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyridazin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CP-945,598 and is a pyridazinone-based cannabinoid receptor antagonist.
Mécanisme D'action
CP-945,598 acts as a competitive antagonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The CB1 receptor is activated by endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, which are involved in the regulation of various physiological processes. CP-945,598 binds to the CB1 receptor and prevents the activation of the receptor by endogenous cannabinoids, thereby blocking the downstream signaling pathways and physiological effects of the receptor.
Biochemical and Physiological Effects:
CP-945,598 has been shown to have various biochemical and physiological effects in various studies. In vitro studies have shown that CP-945,598 inhibits the binding of radiolabeled cannabinoids to the CB1 receptor with high affinity and selectivity. In vivo studies have shown that CP-945,598 reduces the effects of exogenously administered cannabinoids such as delta-9-tetrahydrocannabinol (THC) on various physiological processes such as locomotor activity, analgesia, and hypothermia. CP-945,598 has also been shown to have potential applications in the treatment of various disorders such as obesity, addiction, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CP-945,598 in lab experiments is its high selectivity and affinity for the CB1 receptor. This allows for the specific targeting of the receptor and the investigation of its physiological effects. CP-945,598 also has a high potency and can be used at low concentrations, which reduces the potential for off-target effects. However, one of the limitations of using CP-945,598 is its potential for non-specific effects on other receptors and signaling pathways. This can complicate the interpretation of the results and require additional controls and experiments to confirm the specificity of the effects.
Orientations Futures
There are several potential future directions for the research on CP-945,598. One of the major directions is the investigation of the role of the CB1 receptor in various physiological processes and the development of therapeutic agents for the treatment of various disorders such as obesity, addiction, and anxiety. Another direction is the investigation of the potential interactions between CP-945,598 and other receptors and signaling pathways, which can provide insights into the mechanisms of action of this compound and its potential for off-target effects. Additionally, the optimization of the synthesis method and the development of new analogs of CP-945,598 can provide new tools for the investigation of the CB1 receptor and its physiological effects.
Méthodes De Synthèse
The synthesis of CP-945,598 involves the reaction of 4-chlorophenylhydrazine with 2-oxo-1,3-oxazolidine-3-carboxylic acid ethyl ester in the presence of sodium ethoxide to obtain the intermediate compound. This intermediate is then reacted with 3-chloro-6-(trifluoromethyl)pyridazine in the presence of potassium carbonate to obtain the final product, CP-945,598. The synthesis of this compound has been reported in various scientific journals, and the purity and yield of the compound have been optimized through various methods.
Applications De Recherche Scientifique
CP-945,598 has shown potential applications in various fields of scientific research. One of the major applications of this compound is in the field of neuroscience. CP-945,598 has been shown to act as a potent antagonist of the cannabinoid receptor CB1, which is involved in the regulation of various physiological processes such as pain, appetite, and mood. CP-945,598 has been used in various studies to investigate the role of the CB1 receptor in these processes and to develop potential therapeutic agents for the treatment of various disorders.
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-2-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-14-3-1-12(2-4-14)16-5-6-17(23)22(20-16)15-9-21(10-15)18(24)13-7-8-25-11-13/h1-6,13,15H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMDFMLRKJROGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-isobutyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438083.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2438089.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2438090.png)


![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-cyclohexylurea](/img/structure/B2438094.png)



![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2438099.png)


![N-[4-[2-(thiophene-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2438106.png)